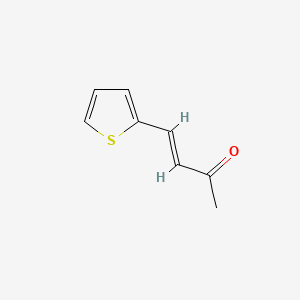
4-(2-Thienyl)but-3-EN-2-one
Descripción general
Descripción
4-(2-Thienyl)but-3-EN-2-one is a chemical compound that belongs to the class of β-unsaturated ketones . It has a molecular weight of 152.21 g/mol and a molecular formula of C8H8OS .
Synthesis Analysis
The synthesis of 4-(2-Thienyl)but-3-EN-2-one involves two stages . In the first stage, thiophene-2-carbonitrile reacts with allyl bromide in the presence of zinc in tetrahydrofuran at 20°C for 1 hour . The reaction mixture is then cooled with ice. In the second stage, the reaction mixture is treated with hydrogen chloride and water in tetrahydrofuran at 20°C for 0.5 hours . The reaction mixture is again cooled with ice .Molecular Structure Analysis
The molecular structure of 4-(2-Thienyl)but-3-EN-2-one can be analyzed using various spectroscopic techniques. It has been reported that this compound has spectra in 2 NMR, 3 FTIR, 1 Raman, and 1 MS (GC) spectra .Physical And Chemical Properties Analysis
4-(2-Thienyl)but-3-EN-2-one has a molecular weight of 152.21 g/mol and a molecular formula of C8H8OS . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Proteomics Research
The compound “4-(2-Thienyl)but-3-EN-2-one” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Antioxidant Research
Thiazole derivatives, which include “4-(2-Thienyl)but-3-EN-2-one”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Research
Thiazole derivatives have also been found to have anti-inflammatory properties . Anti-inflammatory substances reduce inflammation and swelling.
Antimicrobial Research
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances inhibit the growth of microorganisms.
Antifungal Research
Thiazole derivatives have been found to have antifungal properties . Antifungal substances prevent the growth of fungi.
Antiviral Research
Thiazole derivatives have been found to have antiviral properties . Antiviral substances inhibit the production of viruses.
Antitumor and Cytotoxic Research
Thiazole derivatives have been found to have antitumor and cytotoxic properties . Antitumor substances inhibit the growth of tumors, and cytotoxic substances are toxic to cells.
Neuroprotective Research
Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective substances protect nerve cells against damage, degeneration, or impairment of function.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMALVIHZVKKPE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)but-3-EN-2-one | |
CAS RN |
874-83-9 | |
| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-(2-thienyl)but-3-en-2-one derivatives and their significance?
A: 4-(2-Thienyl)but-3-en-2-one derivatives are characterized by a but-3-en-2-one backbone with a 2-thienyl group attached to the 4th carbon. This structure allows for the formation of stable metal chelates through the oxygen and sulfur atoms present in the molecule. [, ] This chelation behavior is crucial for their applications in various fields. For instance, the presence of both sulfur and oxygen as donor atoms in monothio-β-diketones like 1,1,1-trifluoro-4-mercapto-4-(2-thienyl)but-3-en-2-one (TTMBH) allows the formation of diverse metal complexes with varying geometries and properties. [, ]
Q2: How does the introduction of fluorine atoms influence the properties of 4-(2-thienyl)but-3-en-2-one derivatives?
A: Fluorinated derivatives, like TTMBH, exhibit interesting properties compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density distribution within the molecule. [, ] This effect impacts the acidity of the compound and, consequently, its ability to form metal chelates. Research shows that fluorinated monothio-β-diketones tend to have lower pKa values compared to their oxygen analogs, indicating stronger acidity. [] This characteristic significantly influences their coordination chemistry and potential applications.
Q3: What are the potential applications of metal complexes derived from 4-(2-thienyl)but-3-en-2-one derivatives?
A: Metal complexes of these compounds, particularly with transition metals, have been investigated for various applications. For instance, the unique properties of nickel(II) and copper(II) complexes with monothio-β-diketones like 3-mercapto-1,3-diphenylprop-2-en-1-one suggest potential uses in catalysis and materials science. [] Furthermore, the ability of these ligands to form complexes with a wide range of metal ions, including palladium(II), platinum(II), zinc(II), and cadmium(II), opens up possibilities for developing novel materials with tailored properties. []
Q4: Are there any studies on the chromatographic behavior of 4-(2-thienyl)but-3-en-2-one derivatives and their metal complexes?
A: Yes, thin-layer chromatography has been successfully employed to separate nickel, zinc, and cobalt complexes of various fluorinated monothio-β-diketones, including 1,1-difluoro-4-mercapto-4-(2′-thienyl)but-3-en-2-one and 1,1,1-trifluoro-4-mercapto-4-(2′-thienyl)but-3-en-2-one. [] This separation technique is valuable for analyzing and purifying these complexes, which is essential for studying their properties and potential applications.
Q5: What synthetic routes are commonly employed to access 4-(2-thienyl)but-3-en-2-one derivatives?
A: One common approach involves the reaction of 2-acetylthiophene with substituted benzaldehydes to yield chalcones. These chalcones can then undergo cyclocondensation with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to afford the desired 4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylate derivatives. [] This synthetic strategy provides access to a diverse library of compounds by varying the substituents on the starting benzaldehydes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)



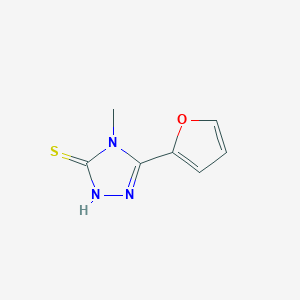
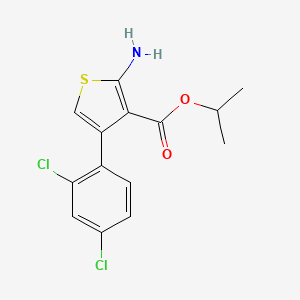
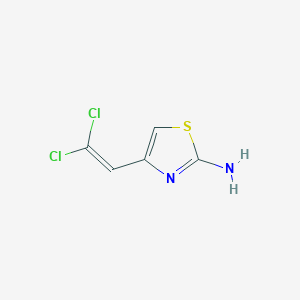
![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)
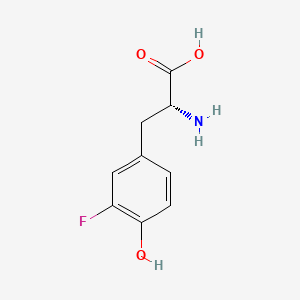
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)